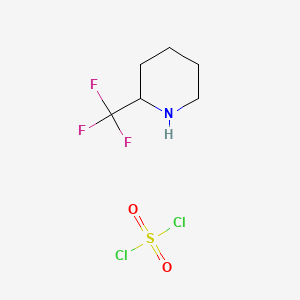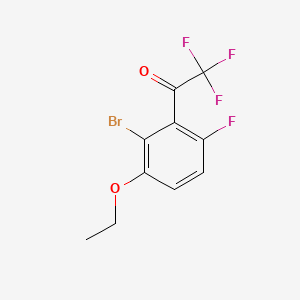
1-(2-Bromo-3-ethoxy-6-fluorophenyl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-3-ethoxy-6-fluorophenyl)-2,2,2-trifluoroethanone is a synthetic organic compound that has garnered interest in various fields of research due to its unique chemical structure and properties. This compound is characterized by the presence of bromine, ethoxy, fluorine, and trifluoromethyl groups attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-(2-Bromo-3-ethoxy-6-fluorophenyl)-2,2,2-trifluoroethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Ethoxylation: The addition of an ethoxy group to the phenyl ring.
Fluorination: The incorporation of a fluorine atom into the phenyl ring.
Trifluoroacetylation: The attachment of a trifluoromethyl group to the ethanone moiety.
Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. Specific details on the industrial synthesis of this compound are proprietary and may vary depending on the manufacturer.
Análisis De Reacciones Químicas
1-(2-Bromo-3-ethoxy-6-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Bromo-3-ethoxy-6-fluorophenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-3-ethoxy-6-fluorophenyl)-2,2,2-trifluoroethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved are subjects of ongoing research and may vary depending on the context of its use.
Comparación Con Compuestos Similares
Similar compounds to 1-(2-Bromo-3-ethoxy-6-fluorophenyl)-2,2,2-trifluoroethanone include:
2-Bromo-3-ethoxy-6-fluorophenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions.
(2-Bromo-3-ethoxy-6-fluorophenyl)(furan-2-yl)methanol:
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H7BrF4O2 |
|---|---|
Peso molecular |
315.06 g/mol |
Nombre IUPAC |
1-(2-bromo-3-ethoxy-6-fluorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H7BrF4O2/c1-2-17-6-4-3-5(12)7(8(6)11)9(16)10(13,14)15/h3-4H,2H2,1H3 |
Clave InChI |
PHWWZEDJZWATOS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=C(C=C1)F)C(=O)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


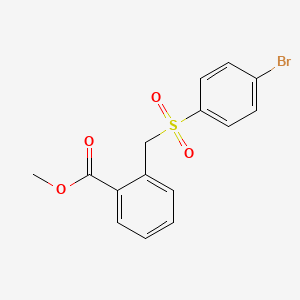
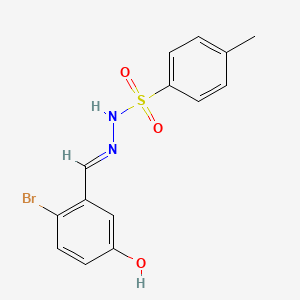
![(1S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14773764.png)
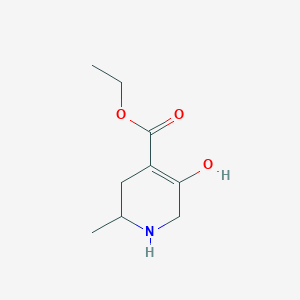
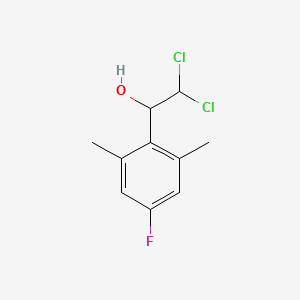
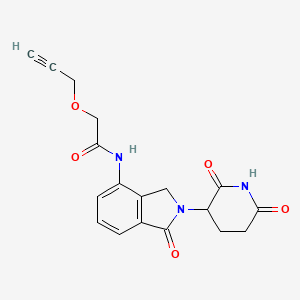
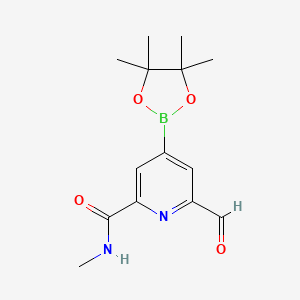

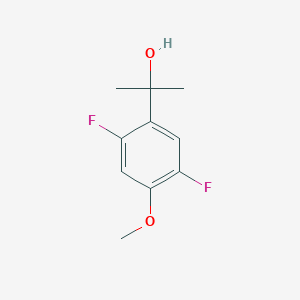
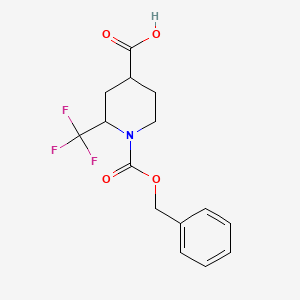
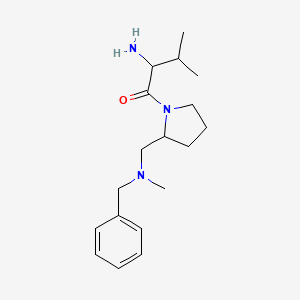
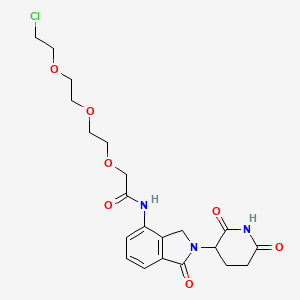
![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate](/img/structure/B14773831.png)
